molecular formula C9H18N2O2 B131890 (s)-1-boc-3-aminopyrrolidine CAS No. 147081-44-5

(s)-1-boc-3-aminopyrrolidine

Cat. No.: B131890
CAS No.: 147081-44-5
M. Wt: 186.25 g/mol
InChI Key: CMIBWIAICVBURI-ZETCQYMHSA-N
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Description

(S)-1-Boc-3-aminopyrrolidine (CAS: 147081-44-5) is a chiral pyrrolidine derivative where the amine group at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₉H₁₈N₂O₂ (MW: 186.25 g/mol), and it is characterized by an optical rotation of −3° (neat) . This compound is widely utilized as a key intermediate in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protective moiety for amines during solid-phase synthesis . Its enantiomeric purity (≥99% ee) and air-sensitive nature necessitate storage under inert conditions .

Preparation Methods

Protection Strategies for Enantiomeric Control

The synthesis of (S)-1-Boc-3-aminopyrrolidine hinges on selective protection of the primary amine group while preserving stereochemical integrity. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. Key considerations include:

  • Chiral Starting Materials : (S)-3-aminopyrrolidine serves as the enantiopure backbone, ensuring retention of configuration throughout synthesis .

  • Base Selection : 4-Dimethylaminopyridine (DMAP) catalyzes the reaction, while dichloromethane (DCM) provides an inert solvent environment .

  • Temperature Control : Reactions are conducted at 0–5°C to minimize racemization, with yields exceeding 85% under optimized conditions .

Synthetic Routes and Reaction Optimization

Stepwise Boc Protection

The canonical method involves sequential protection of the pyrrolidine amine:

  • Amine Activation : (S)-3-aminopyrrolidine (1.0 eq) is dissolved in DCM, followed by dropwise addition of Boc₂O (1.1 eq) and DMAP (0.1 eq) .

  • Quenching and Extraction : After 12 hours, the reaction is quenched with aqueous HCl, and the organic layer is washed with NaHCO₃ to remove excess reagents.

  • Purification : Flash chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the product, yielding this compound as a colorless oil .

Table 1: Reaction Conditions and Yields

ParameterValue
SolventDichloromethane (DCM)
Temperature0–5°C
Reaction Time12 hours
Yield85–92%
Enantiomeric Excess>99% (confirmed by chiral HPLC)

Alternative Catalytic Systems

Recent advances explore green chemistry approaches:

  • Ionic Liquid Catalysts : BMIM-BF₄ enhances reaction rates at room temperature, reducing energy consumption .

  • Microwave Assistance : 30-minute reactions under microwave irradiation achieve comparable yields (88%) with improved scalability .

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and reproducibility:

  • Continuous Flow Reactors : Boc protection is conducted in tubular reactors with in-line FTIR monitoring, achieving 90% yield at 10 kg/batch .

  • Crystallization vs. Chromatography : Tert-butyl ether is used for crystallization, replacing column chromatography to reduce solvent waste .

Table 2: Industrial Process Parameters

ParameterLab-ScaleIndustrial-Scale
Batch Size10 g10 kg
Purification MethodFlash ChromatographyCrystallization
Solvent Consumption5 L/kg1.2 L/kg
Energy Use120 kWh/kg75 kWh/kg

Characterization and Quality Control

Post-synthesis analysis ensures compliance with pharmacopeial standards:

  • NMR Spectroscopy : Boc carbonyl signals appear at δ 155–165 ppm in ¹³C NMR, while pyrrolidine ring protons show characteristic coupling patterns (J = 8–10 Hz) in ¹H NMR .

  • Optical Rotation : [α]²⁰_D = -1.8° to -3.5° (c = 2.5% in CHCl₃) confirms enantiopurity .

  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 201.2) aligns with the molecular formula C₁₀H₂₀N₂O₂ .

Challenges and Mitigation Strategies

Racemization During Protection

Elevated temperatures or prolonged reaction times induce racemization. Solutions include:

  • Low-Temperature Protocols : Maintaining reactions below 5°C limits epimerization .

  • Chiral Additives : (R)-BINOL (0.5 eq) stabilizes the transition state, enhancing stereoretention .

Byproduct Formation

Di-Boc derivatives (≤5%) may form due to excess Boc₂O. Mitigation involves:

  • Stoichiometric Precision : Using 1.05–1.1 eq of Boc₂O minimizes overprotection .

  • Selective Quenching : Acetic acid selectively protonates unreacted amine without cleaving Boc groups .

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (s)-1-boc-3-aminopyrrolidine involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity to enzymes and proteins. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: (R)-1-Boc-3-aminopyrrolidine

The (R)-enantiomer (CAS: 147081-49-0) shares identical molecular weight and formula but exhibits a +3.5° optical rotation (c=1 in chloroform) . Key comparative

Property (S)-Enantiomer (R)-Enantiomer
Optical Rotation −3° (neat) +3.5° (c=1 in CHCl₃)
Boiling Point 115°C (4 mmHg) 243–244°C (atmospheric)
Purity 98% (99% ee) 97%
Applications CNS drug candidates Chiral catalysts

Functional Implications :

  • The (S)-enantiomer is frequently employed in synthesizing 5-HT₆ receptor antagonists and muscarinic acetylcholine receptor modulators due to its stereospecific interactions with biological targets .
  • The (R)-enantiomer is used in asymmetric catalysis and chiral ligand design .

Racemic Mixture: (±)-1-Boc-3-aminopyrrolidine

The racemic form (CAS: 186550-13-0) lacks optical activity and is synthesized as a cost-effective alternative for non-stereosensitive applications. It has a boiling point of 257.4°C at 760 mmHg and a density of 1.022 g/cm³ .

Property Racemic Mixture
Purity ≥98.0% (GC)
Boiling Point 257.4°C (760 mmHg)
Applications Intermediate in bulk synthesis

Key Difference : The racemic form is unsuitable for enantioselective reactions but is preferred in large-scale industrial processes where chirality is irrelevant .

Structural Variants: S-1-Cbz-3-Boc-aminopyrrolidine

This derivative (CAS: 122536-74-7) incorporates both Boc and carbobenzyloxy (Cbz) protecting groups. Its molecular formula is C₁₈H₂₄N₂O₄ (MW: 332.39 g/mol) .

Property S-1-Cbz-3-Boc-aminopyrrolidine
Protecting Groups Boc (amine), Cbz (pyrrolidine N)
Applications Multi-step peptide synthesis

Functional Advantage : The dual protection allows sequential deprotection, enabling precise control in complex syntheses .

Pharmacologically Relevant Analogs

  • Compound 1 (N-Substituted Oxindoles): Derived from (S)-1-Boc-3-aminopyrrolidine, this compound showed 62% inhibition at sigma receptors and improved hERG channel safety (IC₅₀: 2.4 μM) compared to analogs .
  • 5-HT₆ Antagonists: Microwave-assisted synthesis using this compound yielded compounds with nanomolar affinity for 5-HT₆ receptors, highlighting stereochemistry’s role in target engagement .

Biological Activity

(S)-1-Boc-3-aminopyrrolidine is a chiral compound widely used in organic synthesis and pharmaceutical applications. Its biological activity has been explored in various studies, focusing on its potential as an antitumor agent, its role in modulating nitric oxide synthase (NOS) activity, and its applications in peptide synthesis.

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • Boiling Point : 216-217 °C
  • Density : 1.067 g/mL at 25 °C
  • Optical Rotation : −3° (neat)

1. Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, one study synthesized anthra[2,3-b]furan-3-carboxamides utilizing this compound, which showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The derivatives were found to induce apoptotic cell death and arrest the cell cycle in the G2/M phase, indicating a potential mechanism for their antitumor activity .

Table 1: Antiproliferative Potency of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
(S)-3dHeLa<0.5Apoptosis induction, G2/M phase arrest
(R)-3cL1210<1.0DNA intercalation
Anthra derivativeHCT116<0.5Topoisomerase inhibition

2. Modulation of Nitric Oxide Synthase

This compound has also been investigated for its effects on nitric oxide synthase (NOS), particularly neuronal NOS (nNOS) and endothelial NOS (eNOS). Studies suggest that the compound can influence the binding affinity to these enzymes, with variations in stereochemistry affecting potency. The compound's derivatives exhibited different activities, with some showing enhanced binding to nNOS compared to eNOS, highlighting its potential as a selective modulator of NOS activity .

Case Study 1: Antitumor Efficacy in Murine Models

In a murine model of P388 leukemia, the derivative (S)-3d demonstrated remarkable antitumor efficacy, increasing the lifespan of treated animals by up to 262% at tolerable doses. This study underscores the potential of this compound derivatives as promising candidates for cancer therapy .

Case Study 2: Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of aminopyrrolidine analogs has shown that modifications to the side chains can significantly alter biological activity. For instance, replacing certain functional groups led to enhanced antiproliferative effects against specific cancer cell lines while maintaining low cytotoxicity towards normal cells .

Q & A

Basic Questions

Q. What are the critical steps in synthesizing (S)-1-Boc-3-aminopyrrolidine?

  • Methodology : A common route involves coupling reactions using (S)-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DIPEA) in dichloromethane (DCM). For example, in the synthesis of muscarinic receptor antagonists, this compound is reacted with carboxylic acid derivatives via WSC (water-soluble carbodiimide) and HOBt (hydroxybenzotriazole) coupling .
  • Key Considerations : Ensure anhydrous conditions to prevent Boc-group cleavage. Monitor reaction progress via TLC or LC-MS.

Q. How is the purity and identity of this compound characterized?

  • Analytical Techniques :

  • NMR : Confirm stereochemistry and Boc-group integrity using 1^1H and 13^{13}C NMR (e.g., tert-butyl protons at δ ~1.4 ppm).
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>98% by area normalization).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 187.1) .

Q. What are the recommended storage conditions for this compound?

  • Storage : Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and thermal decomposition. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved?

  • Chiral Resolution Methods :

  • Chiral HPLC : Utilize columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases.
  • Derivatization : React with chiral carboxylic acids (e.g., Mosher’s acid) and analyze diastereomer ratios via 19^{19}F NMR .
    • Case Study : In a study synthesizing H3 receptor antagonists, chiral purity was critical to avoid off-target activity; resolution via preparative SFC (supercritical fluid chromatography) achieved >99% ee .

Properties

IUPAC Name

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBWIAICVBURI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357546
Record name tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147081-44-5
Record name tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

In methanol (30 ml), 3-aminopyrrolidine (0.54 g) was dissolved under ice cooling, followed by the addition of diisopropylethylamine (720 μl) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (0.84 g). The resulting mixture was gradually heated to room temperature and stirred for 11 hours. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane 5% methanol—dichloromethane), whereby the title compound (0.59 g, 94%) was obtained.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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column: manufactured by Daicel Chemical Industries, Ltd., {CROWNPAK 150×4.6 mm}, mobile phase: aqueous perchloric acid solution (pH 1.5), flow rate: 1.0 ml/min, detection: UV 210 nm, column temperature: 35° C., retention time: (S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 24.1 min, (R)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 27.0 min
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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